molecular formula C6H8BrClN2OS B6225536 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride CAS No. 2770368-66-4

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride

Cat. No. B6225536
CAS RN: 2770368-66-4
M. Wt: 271.6
InChI Key:
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Description

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride, also known as 5-bromo-1,3-thiazol-2-amine hydrochloride, is a synthetic organic compound with a variety of uses in scientific research. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. It is commonly used as a reagent in organic synthesis, as a ligand for metal complexes, and as an inhibitor of enzymes. It has also been studied for its potential applications in biochemistry and medicine.

Scientific Research Applications

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloridethiazol-2-amine hydrochloride has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand for metal complexes, and as an inhibitor of enzymes. It has also been studied for its potential applications in biochemistry and medicine. It has been used to study the structure and function of proteins, to study the mechanisms of enzyme-catalyzed reactions, and to study the interactions between drugs and their targets.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloridethiazol-2-amine hydrochloride is not fully understood. It is believed to act as an inhibitor of enzymes, by binding to their active sites and preventing them from functioning. It has also been suggested that it binds to metal ions, forming metal complexes that can block the active sites of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloridethiazol-2-amine hydrochloride are not fully understood. It is believed to act as an inhibitor of enzymes, and it has been suggested that it can bind to metal ions, forming metal complexes that can block the active sites of enzymes. It has also been studied for its potential applications in biochemistry and medicine, but its effects on the human body have not been fully investigated.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloridethiazol-2-amine hydrochloride in laboratory experiments include its low cost and ease of synthesis. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents, making it easy to use in a variety of experiments. Its ability to bind to metal ions and its potential as an inhibitor of enzymes make it useful for studying the structure and function of proteins, and for studying the mechanisms of enzyme-catalyzed reactions.
However, there are some limitations to using 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloridethiazol-2-amine hydrochloride in laboratory experiments. Its effects on the human body have not been fully investigated, and its mechanism of action is not fully understood. In addition, it can be toxic if ingested or inhaled, and it can cause skin irritation if it comes into contact with the skin.

Future Directions

The potential applications of 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloridethiazol-2-amine hydrochloride are numerous. Further research is needed to better understand its mechanism of action, its effects on the human body, and its potential applications in biochemistry and medicine. Additionally, it could be used to study the interactions between drugs and their targets, and to develop new drugs to treat various diseases. It could also be used to study the structure and function of proteins, and to develop new drugs to target specific proteins. Finally, it could be used to study the mechanisms of enzyme-catalyzed reactions and to develop new drugs that target specific enzymes.

Synthesis Methods

The synthesis of 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloridethiazol-2-amine hydrochloride involves the reaction of 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloridethiazol-2-yl chloride with a base, such as potassium hydroxide. The reaction produces a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. The reaction can be carried out in a variety of solvents, including dichloromethane, acetonitrile, or tetrahydrofuran.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride involves the reaction of 5-bromo-1,3-thiazole-2-carboxylic acid with oxetan-3-amine in the presence of a coupling agent to form the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of the product.", "Starting Materials": [ "5-bromo-1,3-thiazole-2-carboxylic acid", "oxetan-3-amine", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromo-1,3-thiazole-2-carboxylic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the corresponding active ester intermediate.", "Step 2: The active ester intermediate is then reacted with oxetan-3-amine in the presence of a base, such as triethylamine, to form the desired product, 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine.", "Step 3: The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of the product, 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride." ] }

CAS RN

2770368-66-4

Product Name

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride

Molecular Formula

C6H8BrClN2OS

Molecular Weight

271.6

Purity

95

Origin of Product

United States

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